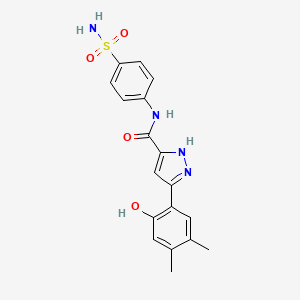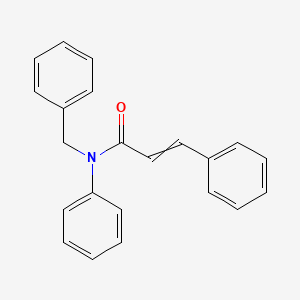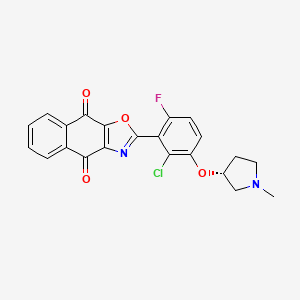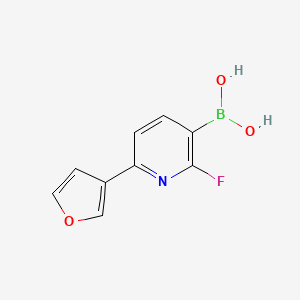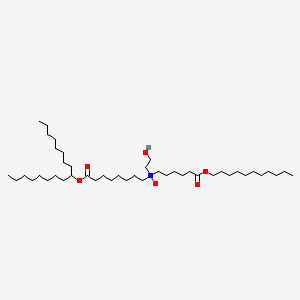![molecular formula C12H14O3 B14080197 [4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid CAS No. 102131-24-8](/img/structure/B14080197.png)
[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group substituted with a methyl and a prop-2-en-1-yl group, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid typically involves the reaction of 4-methyl-2-(prop-2-en-1-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry:
- Utilized in the production of agrochemicals and herbicides due to its phenoxyacetic acid structure.
Mecanismo De Acción
The mechanism of action of [4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparación Con Compuestos Similares
2-Methoxy-4-(3-methoxy-1-propenyl)phenol: Shares a similar phenolic structure but with different substituents.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in its amine functionality.
Uniqueness:
- The presence of both a methyl and a prop-2-en-1-yl group on the phenoxy ring makes [4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
102131-24-8 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(4-methyl-2-prop-2-enylphenoxy)acetic acid |
InChI |
InChI=1S/C12H14O3/c1-3-4-10-7-9(2)5-6-11(10)15-8-12(13)14/h3,5-7H,1,4,8H2,2H3,(H,13,14) |
Clave InChI |
MTXSOGJRYIKFTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


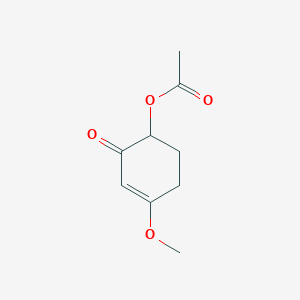
![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
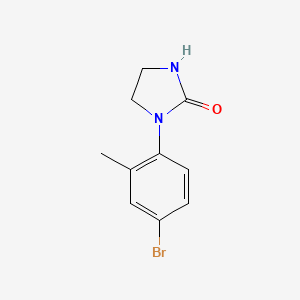
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
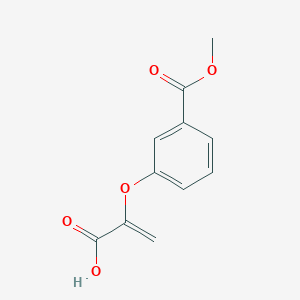
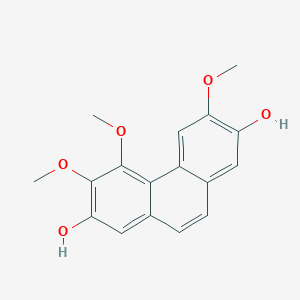
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)
